![molecular formula C18H18IN3OS B2857860 N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399002-00-7](/img/structure/B2857860.png)
N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
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Description
This compound is a complex organic molecule, likely related to the class of compounds known as diazocines . Diazocines are eight-membered heterocycles containing six carbon atoms, two nitrogen atoms, and four double bonds . They are known for their saddle or boat-shaped structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, diazocines can generally be synthesized from certain types of benzoates or naphtholates . The process often involves several steps and may require specific catalysts .Molecular Structure Analysis
Diazocines, to which this compound is likely related, are known for their unique saddle-shaped structure . This structure is maintained despite the steric bulk of different substituents .Chemical Reactions Analysis
In electrochemical experiments, diazocines have shown irreversible reduction, most likely producing indoles .Scientific Research Applications
Synthetic Pathways and Chemical Reactions
Synthesis of Heterocyclic Systems : Research has demonstrated methods for generating novel heterocyclic systems, which could provide insights into synthetic strategies for compounds like the one of interest. For instance, studies on the synthesis of novel annulated products from aminonaphthyridinones suggest innovative approaches to creating new heterocyclic structures, which could be relevant for synthesizing and exploring the applications of complex molecules like N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide (Deady & Devine, 2006).
Halogenation and Derivative Formation : The creation of unsymmetrical analogs through halogenation, such as bromination and iodination, offers pathways for modifying chemical structures to enhance their properties or create novel derivatives. This approach is exemplified in the synthesis of derivatives of Troger's base, highlighting the potential for structural modifications in complex heterocyclic compounds (Didier & Sergeyev, 2007).
Potential Biological Activities
- Pharmacological Activity of Pyrazole Derivatives : Studies on pyrazole derivatives, including those with carbothioamide groups, have shown potential pharmacological activities, such as anti-inflammatory and antimicrobial effects. This suggests that compounds with similar functional groups or structural motifs could be explored for biological applications, although direct evidence for the specific compound may not be available (Hussain & Kaushik, 2015).
properties
IUPAC Name |
N-(4-iodophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3OS/c19-14-4-6-15(7-5-14)20-18(24)21-9-12-8-13(11-21)16-2-1-3-17(23)22(16)10-12/h1-7,12-13H,8-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCSXJCNJCZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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